molecular formula C7H3Br2ClF2O3S B12275622 2,4-Dibromo-3-(difluoromethoxy)benzenesulfonyl chloride

2,4-Dibromo-3-(difluoromethoxy)benzenesulfonyl chloride

Cat. No.: B12275622
M. Wt: 400.42 g/mol
InChI Key: CHKZCVFZOMXWLL-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-(difluoromethoxy)benzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by two bromine substituents at the 2- and 4-positions of the benzene ring, a difluoromethoxy group (-OCF₂H) at the 3-position, and a sulfonyl chloride (-SO₂Cl) functional group at the 1-position. This compound is likely used in organic synthesis, particularly in the preparation of sulfonamides or sulfonate esters, as seen in protocols for related benzenesulfonyl chlorides .

Properties

Molecular Formula

C7H3Br2ClF2O3S

Molecular Weight

400.42 g/mol

IUPAC Name

2,4-dibromo-3-(difluoromethoxy)benzenesulfonyl chloride

InChI

InChI=1S/C7H3Br2ClF2O3S/c8-3-1-2-4(16(10,13)14)5(9)6(3)15-7(11)12/h1-2,7H

InChI Key

CHKZCVFZOMXWLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)Br)OC(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3-(difluoromethoxy)benzene-1-sulfonyl chloride typically involves multiple steps:

    Bromination: The starting material, 3-(difluoromethoxy)benzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2 and 4 positions.

    Sulfonylation: The dibrominated intermediate is then subjected to sulfonylation using chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group at the 1 position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-(difluoromethoxy)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Electrophilic Aromatic Substitution: The bromine atoms can be substituted by other electrophiles under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia (NH3), primary or secondary amines, and alcohols can be used. Typical conditions involve the use of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane) at room temperature.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) can be used under controlled temperature conditions.

Major Products

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new chemical entities .

Synthesis of Sulfonamides
2,4-Dibromo-3-(difluoromethoxy)benzenesulfonyl chloride is particularly useful in synthesizing sulfonamides, which are crucial intermediates for pharmaceutical compounds. These sulfonamides can be further transformed into herbicidal agents and other bioactive molecules .

Biological Applications

Enzyme Inhibition Studies
The compound's ability to interact with specific enzymes makes it a candidate for studying enzyme inhibition. Its bromine and fluorine substituents enhance binding affinity, allowing researchers to explore its potential as an inhibitor in various biological pathways .

Pharmaceutical Development
In medicinal chemistry, this compound has been explored for its potential therapeutic effects. Its derivatives have been studied for their activity against various diseases, including cancer and bacterial infections. The sulfonyl chloride moiety is particularly relevant for drug design due to its reactivity and ability to form covalent bonds with biological targets .

Case Study 1: Synthesis of Functionalized Sulfonamides

A study demonstrated the efficient use of 2,4-Dibromo-3-(difluoromethoxy)benzenesulfonyl chloride in synthesizing functionalized sulfonamides that exhibited significant biological activity. The research highlighted the compound's role in creating derivatives with enhanced pharmacological profiles .

Case Study 2: Development of Herbicides

Research into sulfonylureas derived from this compound revealed its potential as a herbicide. The sulfonamide derivatives were shown to possess herbicidal activity, making them suitable candidates for agricultural applications .

Data Table: Comparison of Applications

Application AreaDescriptionExamples/Outcomes
Organic SynthesisBuilding block for complex moleculesSynthesis of pharmaceuticals
Enzyme InhibitionCandidate for studying enzyme interactionsPotential inhibitors for various pathways
Pharmaceutical DevelopmentExploration of therapeutic effectsActive against cancer and bacterial infections
Agricultural ChemistryDevelopment of herbicidesSulfonylureas with herbicidal properties

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-(difluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form strong covalent bonds with nucleophiles, leading to the formation of various derivatives. The bromine atoms can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 2,4-dibromo-3-(difluoromethoxy)benzenesulfonyl chloride can be contextualized by comparing it to structurally related sulfonyl chlorides. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Applications
2,4-Dibromo-3-(difluoromethoxy)benzenesulfonyl chloride 2-Br, 4-Br, 3-OCF₂H, 1-SO₂Cl C₇H₃Br₂ClF₂O₃S High electrophilicity; potential use in antibacterial intermediates
Benzenesulfonyl chloride 1-SO₂Cl C₆H₅ClO₂S Baseline reactivity; SN2 solvolysis in aqueous/fluoroalcohol solvents
4-Chloro-3-(difluoromethoxy)benzenesulfonyl chloride 4-Cl, 3-OCF₂H, 1-SO₂Cl C₇H₄ClF₂O₃S Similar electronic effects; lower halogen steric bulk
p-Toluenesulfonyl chloride 4-CH₃, 1-SO₂Cl C₇H₇ClO₂S Common sulfonating agent; slower hydrolysis vs. benzenesulfonyl chloride
4-Bromo-3-fluorobenzenesulfonyl chloride 4-Br, 3-F, 1-SO₂Cl C₆H₃BrClFO₂S Reduced electron-withdrawing effect compared to OCF₂H
3,6-Difluoro-2-methoxybenzenesulfonyl chloride 3-F, 6-F, 2-OCH₃, 1-SO₂Cl C₇H₅ClF₂O₃S Methoxy group increases steric hindrance

Reactivity and Solvolysis

  • Electrophilic Character : The 2,4-dibromo and 3-difluoromethoxy substituents enhance the electrophilicity of the sulfonyl chloride group compared to unsubstituted benzenesulfonyl chloride. This aligns with studies showing that electron-withdrawing groups (EWGs) accelerate solvolysis rates via SN2 mechanisms .
  • Solvolysis Sensitivity : For trans-β-styrenesulfonyl chloride, Grunwald-Winstein analysis revealed solvent nucleophilicity (l = 0.76) and ionizing power (m = 0.30) sensitivities . The target compound’s bromine substituents may further increase sensitivity to solvent polarity, though experimental data are needed.

Stability and Hydrolysis

  • Base-Mediated Hydrolysis : Benzenesulfonyl chlorides with EWGs (e.g., nitro, bromo) typically require prolonged NaOH treatment for complete hydrolysis (e.g., p-toluenesulfonyl chloride needs 24 hours) . The steric bulk of 2,4-dibromo-3-(difluoromethoxy) substituents may further retard hydrolysis compared to simpler analogs.
  • Safety Considerations : Like other sulfonyl chlorides, this compound likely reacts violently with water, alcohols, and amines, necessitating handling in fume hoods with controlled hydrolysis protocols .

Key Research Findings

Halogen Effects : Bromine atoms at the 2- and 4-positions increase molecular weight (vs. chlorine or fluorine analogs) and may improve binding affinity in bioactive molecules .

Thermal Stability : Halogenated benzenesulfonyl chlorides generally exhibit higher thermal stability than aliphatic sulfonyl chlorides, enabling use in high-temperature reactions .

Biological Activity

2,4-Dibromo-3-(difluoromethoxy)benzenesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and providing insights into its mechanisms of action, applications, and related case studies.

Chemical Structure and Properties

The compound features a benzenesulfonyl chloride moiety with two bromine atoms and a difluoromethoxy group, which contribute to its unique chemical properties. This structural configuration enhances its reactivity and potential interactions with biological targets.

The biological activity of 2,4-Dibromo-3-(difluoromethoxy)benzenesulfonyl chloride involves several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular processes.
  • Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that regulate various physiological responses.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, potentially through disruption of cell membrane integrity or interference with metabolic processes.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of 2,4-Dibromo-3-(difluoromethoxy)benzenesulfonyl chloride. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Pathogen Activity
Staphylococcus aureusEffective
Escherichia coliModerate
Bacillus subtilisEffective
Proteus vulgarisModerate

These results indicate the compound's potential as an antimicrobial agent in pharmaceutical applications.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The findings suggest that:

  • The compound exhibits dose-dependent cytotoxicity.
  • It may induce apoptosis in cancer cells through specific signaling pathways.
Cell Line IC50 (µM)
MDA-MB-23115.4
HepG-28.92

These values indicate that the compound has promising anticancer properties that warrant further investigation.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various sulfonyl chlorides, including 2,4-Dibromo-3-(difluoromethoxy)benzenesulfonyl chloride. The results demonstrated significant inhibition of bacterial growth, comparable to standard antibiotics like Gentamicin and Ketoconazole .
  • Cytotoxicity Assessment : Research conducted on the cytotoxic effects of this compound revealed that it significantly reduced cell viability in treated cancer cell lines compared to untreated controls. The mechanism was linked to oxidative stress induction and mitochondrial dysfunction .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest strong interactions with proteins involved in cancer progression and bacterial resistance mechanisms .

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